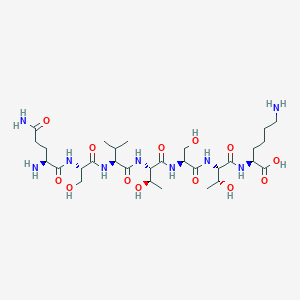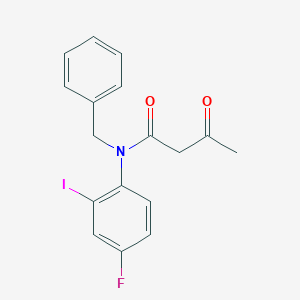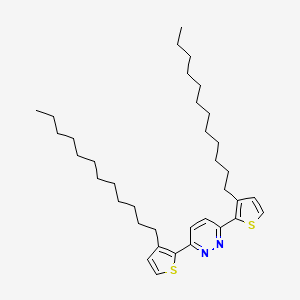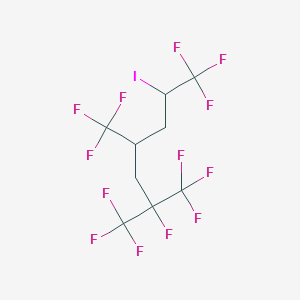
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine: is a peptide composed of seven amino acids: L-glutamine, L-serine, L-valine, L-threonine, L-serine, L-threonine, and L-lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups in lysine can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from hydroxyl groups.
Reduction: Formation of amines from peptide bonds.
Substitution: Formation of acylated or sulfonylated derivatives.
科学的研究の応用
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and bioconjugates.
作用機序
The mechanism of action of L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. This can result in various biological effects, such as cell proliferation, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
- L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-arginine
- L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-histidine
- L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-phenylalanine
Uniqueness
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of lysine, with its positively charged side chain, can influence the peptide’s interaction with negatively charged biomolecules and its overall solubility and stability.
特性
CAS番号 |
849598-10-3 |
|---|---|
分子式 |
C30H55N9O13 |
分子量 |
749.8 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H55N9O13/c1-13(2)21(37-25(46)18(11-40)35-24(45)16(32)8-9-20(33)44)27(48)39-23(15(4)43)29(50)36-19(12-41)26(47)38-22(14(3)42)28(49)34-17(30(51)52)7-5-6-10-31/h13-19,21-23,40-43H,5-12,31-32H2,1-4H3,(H2,33,44)(H,34,49)(H,35,45)(H,36,50)(H,37,46)(H,38,47)(H,39,48)(H,51,52)/t14-,15-,16+,17+,18+,19+,21+,22+,23+/m1/s1 |
InChIキー |
CZWYXHTVXHTXPG-KAPOZRNASA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)


![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)
